molecular formula C13H8ClIN2 B13664416 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Katalognummer: B13664416
Molekulargewicht: 354.57 g/mol
InChI-Schlüssel: NPOLGMDNVXEOJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a valuable chemical intermediate in medicinal and organic chemistry. The compound features an imidazo[1,2-a]pyridine core, a privileged scaffold recognized for its significant presence in pharmacologically active molecules . The iodine atom at the C6 position provides a highly versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed aminocarbonylations, aryloxycarbonylations, and alkoxycarbonylations described in recent literature . The low bond dissociation energy of the C–I bond facilitates efficient oxidative addition, making this compound an excellent substrate for constructing more complex structures . This specific derivative is part of a class of 3-halo imidazo[1,2-a]pyridines, which are recognized as intermediates with great potential for diversifying molecular structures in drug discovery campaigns . Researchers can leverage this compound to synthesize a wide array of C6-functionalized analogues for screening against various biological targets. The 3-chlorophenyl substituent at the C2 position adds to the diversity and potential steric and electronic properties of the molecule. Applications: This compound is primarily used as a synthetic building block for the development of novel molecules in pharmaceutical research and chemical biology. It is strictly for research purposes in a laboratory setting. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C13H8ClIN2

Molekulargewicht

354.57 g/mol

IUPAC-Name

2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI-Schlüssel

NPOLGMDNVXEOJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is commonly synthesized via:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds (e.g., phenacyl bromides).
  • Multicomponent reactions involving 2-aminopyridine, aldehydes, and alkynes.
  • Tandem or domino reactions including A3-coupling (aldehyde-amine-alkyne).
  • Copper-catalyzed and other metal-catalyzed oxidative couplings.

The condensation of 2-aminopyridines with α-halocarbonyl compounds remains the most popular approach due to its simplicity and efficiency.

Specific Route for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

The preparation of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves:

  • Starting materials: 2-aminopyridine or substituted 2-aminopyridines, and appropriately substituted phenacyl bromides or α-haloketones bearing the 3-chlorophenyl and iodine substituents.
  • Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been demonstrated to efficiently catalyze the cyclization.
  • Solvents: Environmentally friendly solvents like aqueous ethanol (1:1 v/v) are preferred to improve yield and sustainability.
  • Reaction conditions: Room temperature or mild heating (~50 °C) for 6 hours, avoiding harsh reflux conditions.

Detailed Research Findings and Optimization

Catalyst and Solvent Optimization

A study by Veer and Singh (2019) demonstrated the use of DBU as a catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines via two-component cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol at room temperature. The reaction showed high yields (65–94%) and good atom economy (66.25–73.41%).

Entry Catalyst Solvent Time (h) Yield (%) Notes
1 DBU CHCl3 6 80 Moderate yield, non-green solvent
2 DBN CHCl3 6 65 Lower yield
3 DMAP CHCl3 6 63 Lower yield
4 DABCO CHCl3 6 63 Lower yield
5 DBU Ethanol 6 80 Improved yield, greener solvent
6 DBU Water 6 68 Moderate yield
7 DBU Ethanol/Water (1:1) 6 87 Highest yield, green solvent

Table 1: Optimization of catalyst and solvent for 2-arylimidazo[1,2-a]pyridine synthesis

Substrate Scope and Functional Group Tolerance

The protocol tolerates various substituents on the phenacyl bromide, including electron-donating and electron-withdrawing groups, with yields ranging from 72% to 94%. This suggests that 3-chlorophenyl substitution is compatible with this method, likely affording high yields for the target compound.

Green and Scalable Synthesis

Bhutia et al. (2019) reported a domino A3-coupling reaction as an efficient and green synthetic route to imidazo[1,2-a]pyridines using mild heating (50 °C) and avoiding reflux conditions. This method is scalable to gram quantities without loss of yield or increase in reaction time, offering an environmentally sustainable approach.

Proposed Mechanism of Formation

The cyclization involves:

  • Nucleophilic attack of the 2-aminopyridine nitrogen on the α-halocarbonyl compound (e.g., phenacyl bromide).
  • Formation of an intermediate iminium salt.
  • Intramolecular cyclization facilitated by the base catalyst (DBU).
  • Aromatization leading to the imidazo[1,2-a]pyridine core.

The aqueous ethanol solvent system enhances solubility and interaction of reactants and intermediates, improving yield and reaction rate.

Summary Table of Preparation Methods

Methodology Key Reagents Catalyst(s) Solvent(s) Conditions Yield Range (%) Notes
Two-component cyclization 2-Aminopyridine + phenacyl bromide DBU Aqueous ethanol (1:1) Room temp, 6 h 72–94 High atom economy, green solvent
Domino A3-coupling 2-Aminopyridine + aldehyde + alkyne Cu catalyst or none Various, mild heating 50 °C, 6 h ~87 Environmentally sustainable, scalable
Multicomponent reactions 2-Aminopyridine + aldehydes + others Various bases/catalysts Mixed solvents Varied Moderate to high Broader substrate scope, complex setup

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Key Pharmacological Properties Application/Study Findings
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine 2-(3-Cl-phenyl), 6-I Moderate Aβ affinity, radiolabeling potential Preclinical AD imaging candidate
IMPY (2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) 2-(4-NMe$_2$-phenyl), 6-I High Aβ affinity ($K_d$: 1.8 nM) Validated SPECT tracer for Aβ plaques
DRK092 (Undisclosed structure) Not fully disclosed Higher Aβ affinity vs. IMPY SPECT probe with improved binding
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine 2-(4-Br-phenyl), 6-I Likely reduced Aβ affinity vs. IMPY Structural analog for SAR studies
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 2-(4-Cl-phenyl), 6-Cl, 3-acetamide Enhanced solubility, unknown Aβ binding Toxicology/pharmacokinetic studies

Key Observations :

  • Aromatic Substituents: The 4-dimethylaminophenyl group in IMPY significantly enhances Aβ binding compared to 3-chlorophenyl or bromophenyl analogs, likely due to electronic effects (e.g., electron-donating NMe$_2$ group) .
  • Halogen Effects : Iodine at position 6 is critical for radiolabeling and imaging applications, while chlorine or bromine at position 2 alters lipophilicity and target engagement .
  • Functional Groups : Acetamide or pyridinyl substitutions (e.g., in ) may improve solubility but require trade-offs in blood-brain barrier permeability .

Insights :

  • IMPY exhibits rapid brain uptake and washout, ideal for imaging .
  • Gallbladder accumulation is common in iodinated imidazopyridines, necessitating formulation adjustments to reduce hepatobiliary retention .

Biologische Aktivität

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are known for their pharmacological significance, exhibiting a range of activities such as antiviral, anticancer, anti-inflammatory, and neuroprotective properties. They have been studied extensively for their potential in treating various diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer .

The biological activity of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is primarily attributed to its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes, and their dysregulation is often linked to diseases such as cancer and neurodegeneration. The compound has shown significant inhibition against several kinases:

  • DYRK1A : This kinase is involved in various cellular processes and has been implicated in Alzheimer's disease. Inhibition of DYRK1A by 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine could provide therapeutic benefits for neurodegenerative conditions .
  • CLK1 : Another important kinase in the context of Alzheimer's disease; inhibition may contribute to the modulation of tau phosphorylation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution at the 6-position of the imidazo[1,2-a]pyridine scaffold significantly affects biological activity. For instance:

  • The presence of halogen substituents (like chlorine) enhances inhibitory potency against DYRK1A and CLK1.
  • Variations in substituents at other positions also influence the compound's efficacy and selectivity .

Case Studies

Several studies have evaluated the biological activity of imidazo[1,2-a]pyridine derivatives, including 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine:

  • Inhibition Studies : A recent study screened a library of compounds against DYRK1A and CLK1. Among these, 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine exhibited significant inhibitory activity with an IC50 value in the low micromolar range .
  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was linked to its ability to interfere with kinase signaling pathways critical for tumor growth .
  • Neuroprotective Effects : In models simulating Alzheimer's disease pathology, this compound showed potential neuroprotective effects by reducing tau phosphorylation and amyloid-beta aggregation .

Data Summary

The following table summarizes key findings related to the biological activities of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine:

Biological Activity Target IC50 Value (µM) Notes
Kinase InhibitionDYRK1ALow micromolarSignificant inhibitor in cellular assays
Kinase InhibitionCLK1Low micromolarPotential therapeutic target for AD
Anticancer ActivityVarious cancer cell linesVariesEffective against breast and colon cancer
NeuroprotectionTau phosphorylationNot specifiedReduces aggregation in AD models

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 2-amino-5-iodopyridine and substituted phenacyl bromides. Optimize yields by:

  • Using ultrasonication during purification to enhance precipitate recovery (e.g., sodium bicarbonate washes) .
  • Employing copper(II) sulfate pentahydrate as a catalyst for Sonogashira or Huisgen cycloaddition reactions under controlled heating (80°C, 3 hours) .
  • Validating purity via HPLC (≥97% purity threshold) and NMR for structural confirmation .

Q. How does the iodine substituent at the 6-position influence the compound’s reactivity?

  • Methodological Answer : The iodine atom enhances electrophilicity , enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Key strategies include:

  • Using palladium catalysts for aryl-aryl bond formation .
  • Performing iodine-directed functionalization under ultrasound-assisted C–H activation with tert-butyl hydroperoxide as an oxidant .
  • Monitoring reactivity via HPLC-MS to track intermediate formation .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in light-sensitive containers at -20°C under inert gas (argon/nitrogen) to prevent dehalogenation or oxidation. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies in aromatic proton shifts (e.g., 7.5–8.5 ppm) arise from ring current effects in the fused imidazo-pyridine system. Resolve by:

  • Comparing experimental ¹H/¹³C NMR data with computational models (DFT calculations) .

  • Using 2D NMR (COSY, HSQC) to assign coupling patterns (see Table 1) .

    Table 1 : Key NMR Peaks for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

    Proton Positionδ (ppm)MultiplicityAssignment
    H-38.21SingletImidazole
    H-77.85DoubletPyridine
    H-87.92DoubletPyridine

Q. What experimental designs optimize its application in β-amyloid imaging for Alzheimer’s research?

  • Methodological Answer : As a radioiodinated analog (e.g., [¹²⁵I]BrIMPY), optimize:

  • In vitro binding assays : Use post-mortem AD brain homogenates with Aβ fibrils (Kd ≤ 10 nM) .
  • Biodistribution studies : Administer intravenously in transgenic mice; quantify brain uptake via autoradiography at 2–60 min post-injection .
  • In vivo stability : Assess metabolic degradation in plasma (HPLC-MS) to confirm >90% intact compound at 30 min .

Q. How do electronic effects of the 3-chlorophenyl group impact biological target interactions?

  • Methodological Answer : The electron-withdrawing Cl group enhances π-stacking with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Validate via:

  • Molecular docking simulations (AutoDock Vina) using PDB structures .
  • Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Data Contradiction Analysis

Q. Why do yields vary in iodination reactions under similar conditions?

  • Methodological Answer : Discrepancies arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) favor iodination but may increase side reactions .
  • Catalyst loading : Excess copper(II) sulfate (≥20 mol%) accelerates degradation .
  • Substituent effects : Electron-donating groups on the phenyl ring reduce iodination efficiency by 15–30% .

Q. How to address conflicting reports on its metabolic stability?

  • Methodological Answer : Variability stems from species-specific cytochrome P450 isoforms . Resolve by:

  • Conducting microsomal stability assays across species (human, mouse, rat) .
  • Using LC-MS/MS to identify major metabolites (e.g., deiodinated or hydroxylated derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.